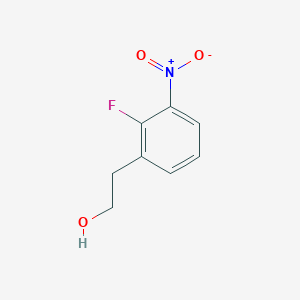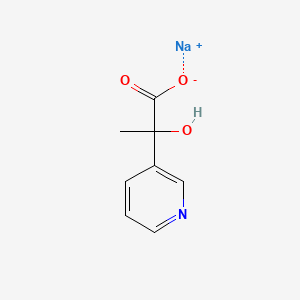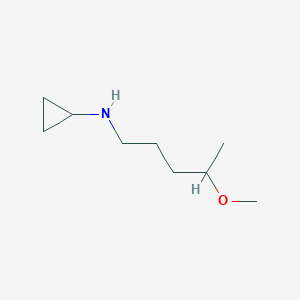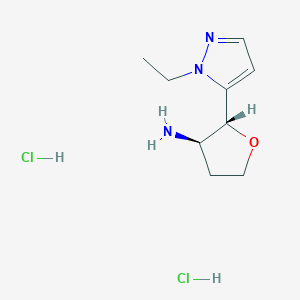
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a pyrazole ring and an oxolane ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and oxolane precursors. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the formation of the oxolane ring.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar and non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine: Lacks the dihydrochloride component.
3-amino-2-(1-ethyl-1h-pyrazol-5-yl)oxolane: Different stereochemistry.
2-(1-ethyl-1h-pyrazol-5-yl)oxolane-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Rac-(2r,3r)-2-(1-ethyl-1h-pyrazol-5-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrazole and oxolane rings. This combination of structural features may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17Cl2N3O |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9;;/h3,5,7,9H,2,4,6,10H2,1H3;2*1H/t7-,9-;;/m1../s1 |
Clave InChI |
SIZPSRSIMVOZQG-QRUOIXDJSA-N |
SMILES isomérico |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |
SMILES canónico |
CCN1C(=CC=N1)C2C(CCO2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


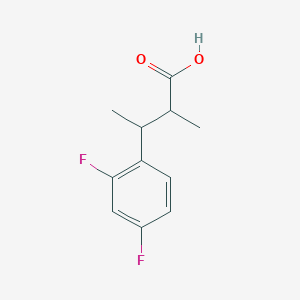
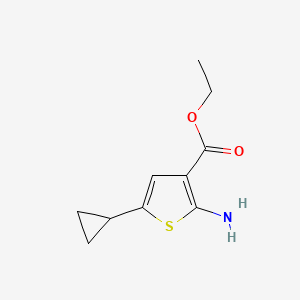


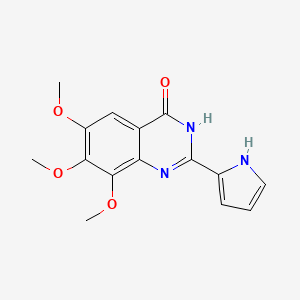
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
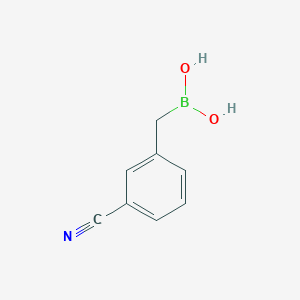
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
